
Platinum monosulphide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Platinum monosulphide (PtS) is a chemical compound that belongs to the family of transition metal chalcogenides. It is a black solid material that has received increasing attention in recent years due to its potential applications in various fields, including catalysis, electronics, and energy storage. In
作用机制
The mechanism of action of Platinum monosulphide in catalysis and energy storage is still under investigation. However, it is believed that the unique crystal structure and electronic properties of Platinum monosulphide contribute to its excellent performance in these applications. In catalysis, Platinum monosulphide acts as a catalyst by providing active sites for the reactants to adsorb and react. In energy storage, Platinum monosulphide stores energy by intercalating and deintercalating lithium ions between its layers.
生化和生理效应
The biochemical and physiological effects of Platinum monosulphide have not been extensively studied. However, some studies have reported that Platinum monosulphide nanoparticles can induce oxidative stress and cytotoxicity in cells. Therefore, further studies are needed to investigate the potential toxicity of Platinum monosulphide and its impact on human health.
实验室实验的优点和局限性
One of the main advantages of Platinum monosulphide is its high stability and activity in catalysis and energy storage. Platinum monosulphide is also relatively easy to synthesize and can be obtained in a pure form. However, one of the main limitations of Platinum monosulphide is its potential toxicity, which may limit its use in biomedical applications.
未来方向
There are several future directions for the research of Platinum monosulphide. One direction is to investigate the potential toxicity of Platinum monosulphide and its impact on human health. Another direction is to explore the use of Platinum monosulphide in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to understand the mechanism of action of Platinum monosulphide in catalysis and energy storage and to develop more efficient and sustainable synthesis methods for Platinum monosulphide.
合成方法
Platinum monosulphide can be synthesized through various methods, including chemical vapor transport, solvothermal synthesis, and hydrothermal synthesis. Among these methods, hydrothermal synthesis is the most widely used approach. In this method, platinum precursor and sulfur source are mixed in a high-pressure reactor and heated at high temperature and pressure. The resulting product is then washed and dried to obtain Platinum monosulphide in a pure form.
科研应用
Platinum monosulphide has been extensively studied for its potential applications in catalysis, energy storage, and electronics. In catalysis, Platinum monosulphide has shown excellent activity and selectivity in various reactions, including hydrogenation, oxidation, and reduction reactions. In energy storage, Platinum monosulphide has been explored as a promising electrode material for rechargeable batteries due to its high capacity and stability. In electronics, Platinum monosulphide has been used as a semiconductor material for the fabrication of electronic devices.
性质
CAS 编号 |
12038-20-9 |
|---|---|
产品名称 |
Platinum monosulphide |
分子式 |
PtS |
分子量 |
227.2 g/mol |
IUPAC 名称 |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChI 键 |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
规范 SMILES |
S=[Pt] |
其他 CAS 编号 |
12038-20-9 |
物理描述 |
DryPowde |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



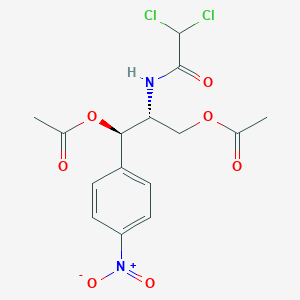
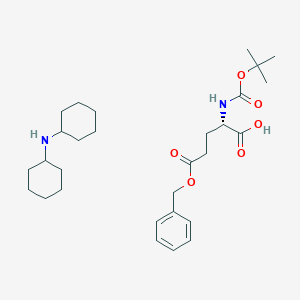
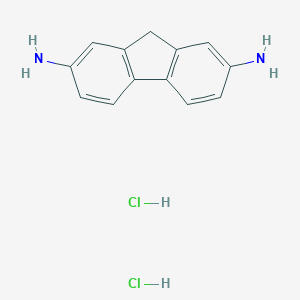
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
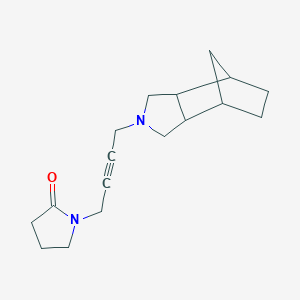
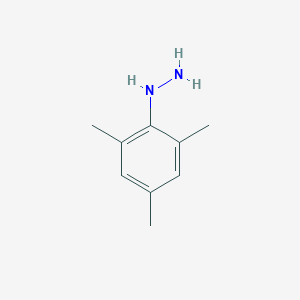
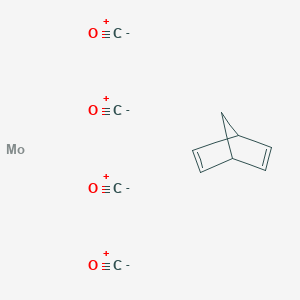
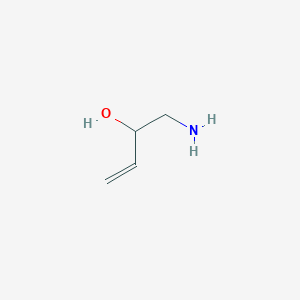
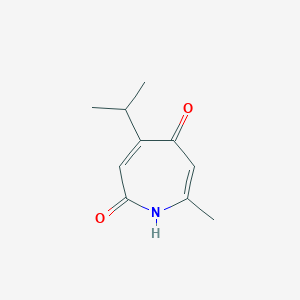
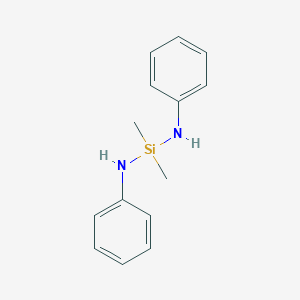
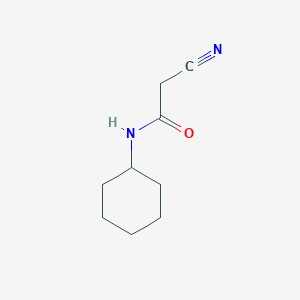
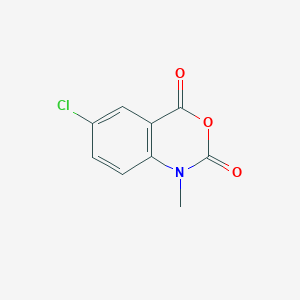
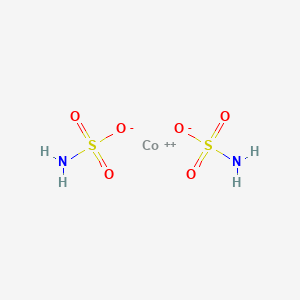
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)